molecular formula C14H16N2O2 B11869251 Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate CAS No. 1072097-27-8

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate

Cat. No.: B11869251
CAS No.: 1072097-27-8
M. Wt: 244.29 g/mol
InChI Key: VUNZFUVOWLUVJF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with benzylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate
  • Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
  • Ethyl 3-amino-5-(2-methylphenyl)-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins .

Biological Activity

Ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that has garnered attention for its significant biological activities, particularly in antimicrobial and enzyme modulation contexts. This article explores the compound's biological properties, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an amino group, a benzyl group, and an ethyl ester group. Its molecular formula is C14H16N2O2C_{14}H_{16}N_{2}O_{2}, with a molecular weight of approximately 244.29 g/mol. The structural characteristics contribute to its biological activity by allowing interactions with various biological targets, influencing cell signaling and metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves forming hydrogen bonds and hydrophobic interactions with active sites on microbial enzymes, which may disrupt essential metabolic processes .

Table 1: Antimicrobial Activity of this compound

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.125 µg/mL
Escherichia coli0.25 µg/mL
Pseudomonas aeruginosa0.5 µg/mL

Enzyme Modulation

The compound has also been studied for its potential to modulate enzyme activities. Its amino group allows it to interact effectively with various enzymes, potentially altering their catalytic functions. This property is particularly relevant in drug design, where enzyme inhibitors are sought for therapeutic applications .

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions:

  • Formation of the Pyrrole Ring : The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Substitution Reactions : Subsequent reactions introduce the amino and benzyl groups, which enhance the biological activity.
  • Esterification : Finally, the ethyl ester group is introduced to complete the synthesis.

These methods highlight the versatility of this compound in synthetic organic chemistry .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed that the compound exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Enzyme Interaction Analysis

Another study focused on understanding how this compound interacts with specific enzymes involved in metabolic pathways. Using molecular docking simulations, researchers identified key binding sites and interaction energies, indicating strong potential for enzyme inhibition .

Properties

CAS No.

1072097-27-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 3-amino-5-benzyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)13-12(15)9-11(16-13)8-10-6-4-3-5-7-10/h3-7,9,16H,2,8,15H2,1H3

InChI Key

VUNZFUVOWLUVJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)CC2=CC=CC=C2)N

Origin of Product

United States

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